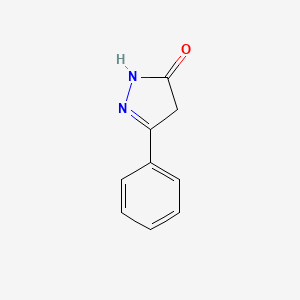

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRSFHYBIRFJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964094 | |

| Record name | 5-Phenyl-4H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4860-93-9 | |

| Record name | 3-Phenyl-2-pyrazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4860-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-pyrazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004860939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-4H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Synthetic Routes for 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

Condensation of Phenylhydrazine with β-Ketoesters or β-Diketones

The most traditional and widely used method involves the condensation reaction between phenylhydrazine and β-ketoesters or β-diketones. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and tautomerization to yield the pyrazolone ring.

- Typical conditions include refluxing the reactants in ethanol or other suitable solvents.

- Yields are generally high, often exceeding 70%.

- The reaction is straightforward, scalable, and amenable to various substituted phenylhydrazines or ketoesters to produce derivatives.

Oxidative Cyclization of β,γ-Unsaturated Hydrazones

A more recent and refined method involves the oxidative cyclization of β,γ-unsaturated hydrazones using tert-butyl hydroperoxide (TBHP) as an oxidant under oxygen atmosphere.

- Reaction conditions: Stirring a mixture of β,γ-unsaturated hydrazone (0.2 mmol) and TBHP (1 equiv, 5.0-6.0 mol/L in decane) in acetonitrile at 80°C under 1 atm O₂ for 10 hours.

- The reaction is conducted in a Schlenk tube to maintain an oxygen atmosphere.

- Upon completion, the solvent is evaporated and the residue purified by flash column chromatography.

- This method allows for the introduction of various substituents on the pyrazolone ring, yielding products with 46-73% isolated yields depending on substituents.

Table 1: Representative Yields of Substituted this compound Derivatives via Oxidative Cyclization

| Compound Substituent | Yield (%) | Physical State | Purification Method |

|---|---|---|---|

| 4,4-dimethyl-5-phenyl (2e) | 70 | White solid | Flash chromatography (petroleum ether:EtOAc 15:1) |

| 4,4-dimethyl-5-phenyl (2g) | 46 | Pale yellow oil | Flash chromatography (petroleum ether:EtOAc 20:1) |

| 2-(3-bromophenyl)-4,4-dimethyl-5-phenyl (2i) | 50 | White solid | Flash chromatography (petroleum ether:EtOAc 20:1) |

| 2-(3,5-dimethylphenyl)-4,4-dimethyl-5-phenyl (2l) | 53 | Pale yellow oil | Flash chromatography (petroleum ether:EtOAc 20:1) |

| 5-(3-fluorophenyl)-4,4-dimethyl-2-phenyl (2s) | 57 | Pale yellow oil | Flash chromatography (petroleum ether:EtOAc 20:1) |

| 5-(4-chlorophenyl)-4,4-dimethyl-2-phenyl (2t) | 73 | White solid | Flash chromatography (petroleum ether:EtOAc 20:1) |

Data adapted from Royal Society of Chemistry supporting information

Synthesis via α,β-Unsaturated Ketone Hydrazones and Subsequent Cyclization

Another approach involves the formation of hydrazones from α,β-unsaturated ketones and phenylhydrazine, followed by cyclization and oxidation steps to yield the pyrazolone core.

- This method allows for the introduction of various functional groups on the aromatic ring.

- Reaction conditions typically involve reflux in ethanol or other solvents with acid or base catalysis.

- Yields vary but are generally moderate to high (50-70%).

Detailed Procedure Example: Oxidative Cyclization Method

- Reagents: β,γ-unsaturated hydrazone (0.2 mmol), TBHP (40 μL, 1 equiv, 5.0-6.0 mol/L in decane), acetonitrile (2 mL).

- Apparatus: 25 mL Schlenk tube.

- Conditions: Stirring at 80°C under oxygen atmosphere (1 atm) for 10 hours.

- Work-up: Evaporation of solvent under reduced pressure.

- Purification: Flash column chromatography on silica gel using petroleum ether and ethyl acetate mixtures.

- Characterization: Products characterized by ¹H NMR, ¹³C NMR, and HRMS confirming structure and purity.

Alternative Preparation Notes and Formulation Information

- This compound is commercially available for research use and can be prepared in stock solutions of varying concentrations (1 mM, 5 mM, 10 mM) using solvents such as DMSO, PEG300, Tween 80, corn oil, and water mixtures for in vivo formulations.

- The preparation of stock solutions requires careful dissolution steps with vortexing, ultrasound, or heating to ensure clarity before adding subsequent solvents.

- Molecular weight: 164.17 g/mol (C9H8N2O).

Research Findings and Spectral Data Supporting Preparation

- The synthesized compounds show characteristic NMR signals corresponding to the pyrazolone ring and aromatic substituents.

- For example, ¹H NMR typically shows aromatic multiplets between δ 7.2–8.3 ppm and singlets for methyl groups around δ 1.6 ppm in substituted derivatives.

- ¹³C NMR confirms the carbonyl carbon at around δ 177 ppm and aromatic carbons between δ 120–145 ppm.

- Mass spectrometry confirms molecular ion peaks consistent with expected molecular weights.

Summary Table: Key Preparation Methods for this compound

| Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Condensation with β-ketoesters | Phenylhydrazine + β-ketoester | Reflux in ethanol | 70-90 | Classical, straightforward |

| Oxidative cyclization | β,γ-unsaturated hydrazone + TBHP | 80°C, O₂ atmosphere, 10 h | 46-73 | Allows diverse substitution |

| Hydrazone cyclization | α,β-unsaturated ketone + phenylhydrazine | Reflux, acid/base catalysis | 50-70 | Functional group tolerance |

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one has shown significant potential in medicinal applications due to its diverse biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. Studies have reported minimal inhibitory concentration (MIC) values as low as 0.78 μg/mL for some derivatives, demonstrating its effectiveness in inhibiting bacterial growth .

- Anti-inflammatory and Anticancer Properties : The compound has been evaluated for its anti-inflammatory effects and potential anticancer activity. It is believed to inhibit specific kinases involved in cell proliferation, thus inducing apoptosis in cancer cells .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Derivatives : It is utilized to synthesize various pyrazole derivatives that may possess anticonvulsant and anti-inflammatory properties . The reactive ketone group and nitrogen atoms in the pyrazole ring facilitate functionalization reactions, allowing for the creation of complex molecular structures.

Coordination Chemistry

The compound is also employed as a ligand in coordination chemistry:

- Metal Complex Formation : Its ability to coordinate with metal ions enhances its utility in developing new materials and catalysts. The unique structure allows for diverse coordination modes, making it suitable for various applications in material science .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound derivatives revealed:

| Compound Name | MIC (μg/mL) | Activity Level |

|---|---|---|

| 5-Phenyl derivative | 1.56 | Moderate |

| 4-(Benzylidene)-5-phenyl derivative | 0.78 | High |

| 4-(P-tolylmethylene)-5-phenyl derivative | 3.12 | Low |

This study highlighted the varying degrees of antimicrobial potency among different derivatives of the compound, underscoring its potential use in pharmaceutical applications .

Case Study 2: Synthesis of Pyrazole Derivatives

In another research effort, scientists synthesized a series of pyrazole derivatives from this compound. The findings indicated that several synthesized compounds exhibited promising biological activities, including significant anti-inflammatory effects and potential utility as analgesics .

Mechanism of Action

The mechanism of action of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. The compound may also modulate signaling pathways, such as the SMAD signaling pathway, which is involved in cellular processes like proliferation and differentiation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Pyrazolone derivatives exhibit significant variations in physical and chemical properties depending on substituents at positions 2, 4, and 4. Below is a comparative overview:

Key Observations :

- Fluorinated derivatives (e.g., heptafluoropropyl) exhibit higher thermal stability (melting points >130°C) due to strong C–F bonds .

- Methoxy and halogen substituents (e.g., Cl, Br) at position 4 enhance lipophilicity, improving membrane permeability in bioactive compounds .

- Azo groups (diazenyl) introduce photochromic properties, expanding applications in materials science .

Eco-Friendly Approaches

- Catalytic methods: Use of diethanolamine or ionic liquids in ethanol under reflux for condensation reactions (e.g., synthesis of 5-methyl derivatives) .

- Microwave-assisted synthesis : Reduces reaction times for hydrazinylidene derivatives (e.g., 75–95% yields for fluorinated pyrazolones) .

Halogenation and Functionalization

- Electrophilic substitution : N-Chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in CHCl₃ yields 4-chloro/bromo derivatives with >95% efficiency .

- Schiff base formation: Condensation of 5-amino-pyrazolones with aldehydes generates antimicrobial agents (e.g., compounds with MIC values as low as 15.28 × 10⁻³ µM/mL against Mycobacterium tuberculosis) .

Antimicrobial and Antiviral Activity

- This compound derivatives show moderate antiviral activity against RNA viruses, likely due to interference with viral replication machinery .

- Schiff base derivatives (e.g., TZP3 series) exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Mycobacterium tuberculosis, outperforming pyrazinamide in some cases .

Data Tables

Table 1: Comparative Spectral Data of Selected Derivatives

Biological Activity

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone family, characterized by its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of this compound

The compound is recognized for its antioxidant and antimicrobial properties. It acts as a radical scavenger, contributing to its ability to mitigate oxidative stress, which is crucial in various pathological conditions. The compound interacts with numerous enzymes and proteins, influencing various biochemical pathways that are vital for cellular function and survival .

Antioxidant Activity

This compound functions primarily as an antioxidant. It helps neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage. This mechanism is essential in preventing cellular apoptosis and promoting cell viability under stress conditions .

Enzyme Interaction

The compound exhibits significant interactions with various enzymes. It has been shown to inhibit specific kinases and proteases, which can lead to the suppression of cell proliferation in cancer cells. This suggests a potential role in cancer therapy .

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity. In studies utilizing the disc diffusion method, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacteria | Zone of Inhibition (mm) | Concentration (μg) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Cell Viability Studies : In vitro studies have shown that this compound enhances cell viability in models subjected to oxidative stress. The compound's protective effects were evident at lower concentrations but showed toxicity at higher doses .

- Animal Model Research : In animal studies, varying dosages of the compound revealed a dose-dependent response in terms of protective effects against oxidative stress. Lower doses enhanced cellular function while higher doses led to adverse effects .

- Toxicological Assessments : Toxicity studies indicate that while the compound shows promise in therapeutic applications, it also possesses potential risks at elevated concentrations. Understanding these thresholds is crucial for safe application in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives?

- Methodological Answer : The synthesis typically involves condensation of pyrazolone precursors with aromatic aldehydes. For example, reactions of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with benzaldehyde under reflux in ethanol, catalyzed by diethanolamine, yield derivatives in good yields. Reaction conditions (e.g., solvent, catalyst, temperature) are critical: diethanolamine improves reaction efficiency compared to ionic liquids or nanoparticles (Table 1 in ). Microwave-assisted synthesis using CoFe₂O₄@SiO₂-HClO₄ under solvent-free conditions (100°C, 15 min) achieves higher yields (93%) and faster kinetics .

Q. How can structural tautomerism in pyrazol-3-one derivatives be characterized?

- Methodological Answer : X-ray crystallography is the gold standard. For 5-amino-2-phenyl derivatives, X-ray diffraction confirmed the CH-form tautomer (keto form) due to intermolecular hydrogen bonding between NH₂ and C=O groups (space group P21/a, lattice parameters: a=10.187 Å, b=11.481 Å) . FT-IR and NMR can supplement by identifying tautomer-specific peaks, such as carbonyl (C=O) stretching at ~1650 cm⁻¹ and NH signals in DMSO-d₆ .

Q. What analytical techniques are used to validate purity and identity of pyrazolone derivatives?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrazolone CH₃ at δ 2.1–2.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ for C₉H₉N₃O at m/z 176.0822) .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of pyrazolone functionalization?

- Methodological Answer : Catalyst choice determines reaction pathways. For example:

- Diethanolamine : Promotes Knoevenagel condensation for arylidene derivatives (e.g., 4-arylidene-5-methylpyrazol-3-ones) via enolate stabilization .

- CoFe₂O₄@SiO₂-HClO₄ : Enhances microwave-assisted cyclocondensation for pyrano[2,3-d]pyrazoles, favoring 6-membered ring formation (yield >90%) .

- Computational studies (DFT) can model transition states to predict regioselectivity under varying catalysts .

Q. What computational strategies are employed to predict bioactivity of pyrazolone derivatives?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite to screen against targets (e.g., SARS-CoV-2 Mpro, EGFR kinase). For example, pyrazolone-based Schiff bases showed antiviral potential (docking score: −8.2 kcal/mol vs. Mpro) .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antioxidant activity (IC₅₀ values) .

Q. How do structural modifications impact luminescent properties in pyrazolone-metal complexes?

- Methodological Answer : Coordination with Zn(II) or lanthanides enhances photophysical properties. For instance:

- Zn-1 Complex : Ligand L1 (5-methyl-4-(naphthyliminomethyl)-2-p-tolylpyrazol-3-one) exhibits strong visible emission (λem = 520 nm) due to ligand-to-metal charge transfer (LMCT) .

- Thermal Stability : TGA shows decomposition >300°C, making these complexes suitable for OLEDs .

Key Research Gaps

- Synthetic Scalability : Most methods are lab-scale; continuous-flow systems need exploration.

- Toxicity Profiling : Limited data on in vivo pharmacokinetics and off-target effects.

- Material Applications : Few studies on pyrazolone-based polymers or MOFs for catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.